An In-depth Technical Guide to the Chemical Properties of 2-(4-Chlorobenzyl)thiophene (CAS 63877-95-2)
An In-depth Technical Guide to the Chemical Properties of 2-(4-Chlorobenzyl)thiophene (CAS 63877-95-2)
Abstract
This technical guide provides a detailed examination of the chemical properties, synthesis, and reactivity of 2-(4-Chlorobenzyl)thiophene. This compound is a notable heterocyclic building block, integrating the electron-rich, aromatic thiophene nucleus with a substituted benzyl group. The thiophene moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and organic electronic materials.[1] The presence of the 4-chlorobenzyl substituent offers specific steric and electronic properties, as well as a reactive site for further functionalization via cross-coupling reactions. This document synthesizes available data on its physical characteristics, outlines a robust synthetic protocol, predicts its spectroscopic signature, and discusses its reactivity profile and safety considerations to support its application in advanced research and development.
Chemical Identity and Physical Properties
2-(4-Chlorobenzyl)thiophene is a substituted aromatic heterocyclic compound. While specific, experimentally-determined physical data for this exact compound is not widely published, its properties can be reliably predicted based on its constituent moieties and structurally similar compounds.
| Property | Value | Source/Rationale |
| CAS Number | 63877-95-2 | - |
| Molecular Formula | C₁₁H₉ClS | Calculated |
| Molecular Weight | 208.71 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Predicted based on analogs |
| Boiling Point | >250 °C (estimated) | Extrapolated from thiophene (84°C) and the addition of a chlorobenzyl group.[2][3] |
| Density | ~1.2 g/cm³ (estimated) | Predicted based on analogs |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, Toluene, Acetone). | Based on general properties of similar organic compounds.[2] |
Synthesis and Reactivity Profile
Reactivity Overview
The chemical behavior of 2-(4-Chlorobenzyl)thiophene is dictated by three primary structural features:
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The Thiophene Ring : As an electron-rich aromatic system, the thiophene ring is significantly more reactive towards electrophilic aromatic substitution than benzene.[4] The existing 2-alkyl substituent directs incoming electrophiles to the C5 position (the other α-position), which is the most electronically activated site.
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The Benzylic Methylene Bridge (-CH₂-) : The protons on this bridge are weakly acidic and can be abstracted under strong basic conditions. The bridge itself can be a site for radical-mediated reactions.
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The 4-Chlorophenyl Group : The carbon-chlorine bond is a key site for functionalization. It can readily participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.[5]
Synthetic Approach: Friedel-Crafts Benzylation
The most direct and industrially scalable method for preparing 2-(4-Chlorobenzyl)thiophene is the Friedel-Crafts benzylation of thiophene. Thiophene readily undergoes alkylation, primarily at the 2-position, when treated with an alkyl halide in the presence of a Lewis acid catalyst.[2][6] The reaction of thiophene with 4-chlorobenzyl chloride, mediated by a mild Lewis acid like FeCl₃ or SnCl₄, provides a direct route to the target molecule.[7][8]
The choice of a mild Lewis acid is critical. Thiophene is prone to polymerization under strongly acidic conditions, a common side reaction with potent catalysts like AlCl₃. Using a less reactive catalyst like stannic chloride (SnCl₄) minimizes this side reaction and improves the yield of the desired mono-alkylated product.[4]
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Caption: Proposed workflow for the synthesis of 2-(4-Chlorobenzyl)thiophene.
Experimental Protocol: Synthesis via Friedel-Crafts Benzylation
This protocol describes a representative procedure for the synthesis of 2-(4-Chlorobenzyl)thiophene. Note: This is a generalized protocol and should be adapted and optimized based on laboratory-specific conditions.
Reagents & Equipment:
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Thiophene (1.0 eq)
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4-Chlorobenzyl chloride (1.05 eq)
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Stannic chloride (SnCl₄) (1.0 eq)
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Dichloromethane (DCM), anhydrous
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, addition funnel, magnetic stirrer, ice bath
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Standard glassware for extraction and purification
Procedure:
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Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene (1.0 eq) and 4-chlorobenzyl chloride (1.05 eq) in anhydrous DCM.
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Catalyst Addition: Cool the solution to 0 °C using an ice bath. Add stannic chloride (1.0 eq) dropwise via an addition funnel over 30-40 minutes, maintaining the internal temperature below 5 °C.[4] The solution may develop a dark color.
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Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiophene is consumed.[1]
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Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction and decompose the catalyst complex.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes, to yield the pure 2-(4-Chlorobenzyl)thiophene.
Spectroscopic Characterization (Predicted)
| Technique | Expected Data |
| ¹H NMR | δ 7.30-7.25 (d, 2H): Protons on chlorophenyl ring ortho to CH₂.δ 7.20-7.15 (d, 2H): Protons on chlorophenyl ring meta to CH₂.δ 7.10 (dd, 1H): Thiophene H-5.δ 6.95-6.85 (m, 2H): Thiophene H-3 and H-4.δ 4.15 (s, 2H): Benzylic -CH₂- protons. |
| ¹³C NMR | ~δ 142 (C): Thiophene C-2.~δ 138 (C): Chlorophenyl C-1 (ipso to CH₂).~δ 132 (C): Chlorophenyl C-4 (ipso to Cl).~δ 130 (CH): Chlorophenyl C-2/C-6.~δ 128 (CH): Chlorophenyl C-3/C-5.~δ 127 (CH): Thiophene C-5.~δ 125 (CH): Thiophene C-4.~δ 124 (CH): Thiophene C-3.~δ 38 (CH₂): Benzylic -CH₂-. |
| Mass Spec. (EI) | m/z 208/210: Molecular ion (M⁺) and M+2 peaks in ~3:1 ratio, characteristic of one chlorine atom.m/z 125/127: Fragment corresponding to the chlorobenzyl cation [C₇H₆Cl]⁺ (likely base peak).m/z 97: Fragment corresponding to the thienylmethyl cation [C₅H₅S]⁺. |
| Infrared (IR) | ~3100-3000 cm⁻¹: Aromatic C-H stretch.~2920 cm⁻¹: Aliphatic C-H stretch (benzylic).~1595, 1490 cm⁻¹: Aromatic C=C stretching.~1090, 1015 cm⁻¹: C-Cl stretch.~810 cm⁻¹: C-H out-of-plane bend for 1,4-disubstituted benzene.~700 cm⁻¹: C-S stretch. |
Rationale for NMR predictions is based on standard chemical shift tables and data from analogous structures.[9][10][11]
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-(4-Chlorobenzyl)thiophene (CAS 63877-95-2) is not widely available. Therefore, handling precautions must be based on the potential hazards of its structural components: thiophene and chlorinated aromatic compounds.
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Potential Hazards :
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Toxicity : May be harmful if swallowed, inhaled, or absorbed through the skin. Thiophene itself is toxic.[2]
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Irritation : Expected to cause skin and serious eye irritation.
-
Environmental : May be harmful to aquatic life.
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Combustibility : Likely combustible, but not highly flammable.
-
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Recommended Precautions :
-
Engineering Controls : Handle only in a well-ventilated chemical fume hood.
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Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
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Handling : Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or dust. Wash hands thoroughly after handling.
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Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
-
First Aid Measures :
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Eye Contact : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Skin Contact : Remove contaminated clothing and wash skin with soap and plenty of water. Seek medical attention if irritation develops.
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Inhalation : Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
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Ingestion : Do NOT induce vomiting. Wash out mouth with water and give a glass of water to drink. Seek immediate medical attention.
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Visualizations
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Caption: Molecular structure of 2-(4-Chlorobenzyl)thiophene.
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